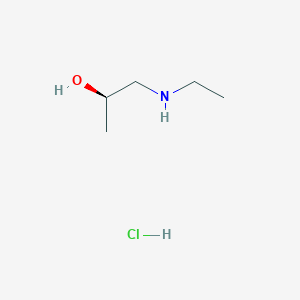

(2R)-1-(ethylamino)propan-2-ol hydrochloride

Description

(2R)-1-(Ethylamino)propan-2-ol hydrochloride is a chiral aminopropanol derivative characterized by an ethylamino group at position 1 and a hydroxyl group at position 2 of the propan-2-ol backbone. This compound belongs to a class of β-amino alcohols, which are frequently studied for their cardiovascular and adrenergic activities.

Properties

IUPAC Name |

(2R)-1-(ethylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-6-4-5(2)7;/h5-7H,3-4H2,1-2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSJMEUBMZBZIW-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC[C@@H](C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R)-1-(ethylamino)propan-2-ol hydrochloride, also known as ethylamino propanol, is a chiral compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is an amino alcohol with the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 135.62 g/mol

The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and receptors. It has been noted for the following mechanisms:

- Adrenergic Receptor Modulation : The compound exhibits selective binding to adrenergic receptors, particularly β-receptors, which are critical in cardiovascular function and response to stress .

- Neurotransmitter Interaction : It may influence neurotransmitter release and uptake, potentially affecting mood and cognitive functions .

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

- Cardiovascular Effects : Studies indicate that this compound may possess antiarrhythmic properties similar to those of carvedilol, a well-known β-blocker used in treating hypertension and heart failure . Its ability to modulate heart rate and blood pressure has been documented in animal models.

| Effect Type | Observed Outcome | Reference |

|---|---|---|

| Antiarrhythmic | Prolonged P–Q and Q–T intervals | |

| Hypotensive | Decreased blood pressure | |

| Neurotransmitter Release | Enhanced serotonin levels |

Case Studies

Several case studies have explored the biological activity of this compound:

- Cardiovascular Study : In a study involving rats, administration of the compound at varying doses resulted in significant changes in ECG patterns, indicating its potential as an antiarrhythmic agent. The study reported a dose-dependent effect on heart rate and rhythm stability .

- Neuropharmacological Assessment : Another study assessed the compound's impact on anxiety-like behavior in mice. Results suggested that this compound reduced anxiety levels, possibly through modulation of serotonin pathways .

- Toxicity Evaluation : A toxicity study indicated that even at high doses (up to 2000 mg/kg), the compound showed minimal acute toxicity, suggesting a favorable safety profile for further development .

Scientific Research Applications

The compound exhibits several biological activities, primarily due to its interaction with neurotransmitter systems and receptors. Notable mechanisms include:

- Adrenergic Receptor Modulation : It selectively binds to adrenergic β-receptors, which are crucial for cardiovascular function and stress response.

- Neurotransmitter Interaction : Influences neurotransmitter release and uptake, potentially affecting mood and cognitive functions.

Pharmacological Effects

Research has documented various pharmacological effects associated with (2R)-1-(ethylamino)propan-2-ol hydrochloride:

| Effect Type | Observed Outcome | Reference |

|---|---|---|

| Antiarrhythmic | Prolonged P–Q and Q–T intervals | |

| Hypotensive | Decreased blood pressure | |

| Neurotransmitter Release | Enhanced serotonin levels |

Case Studies

Several studies have explored the compound's biological activity:

-

Cardiovascular Study :

- A study involving rats demonstrated that administration of the compound at varying doses resulted in significant changes in ECG patterns, indicating potential antiarrhythmic properties. The results showed a dose-dependent effect on heart rate and rhythm stability.

-

Neuropharmacological Assessment :

- Another study assessed its impact on anxiety-like behavior in mice. The findings suggested that the compound reduced anxiety levels, likely through modulation of serotonin pathways.

-

Toxicity Evaluation :

- A toxicity study indicated minimal acute toxicity even at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development.

Pharmaceutical Development

This compound is being investigated for its potential as a therapeutic agent in treating cardiovascular diseases due to its antiarrhythmic properties similar to those of established β-blockers like carvedilol.

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it a candidate for research into treatments for mood disorders and anxiety-related conditions.

Chemical Synthesis

It is utilized as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds, contributing to advancements in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Related Compounds

Structural Analogues and Their Pharmacological Profiles

Table 1: Key Structural and Pharmacological Comparisons

Key Comparative Insights

Structural Determinants of Activity

- Aromatic Substituents: Compounds like carvedilol and (R,S)-9 incorporate indolyloxy or phenoxy groups, enhancing α1/β1-adrenoceptor binding. The absence of such groups in (2R)-1-(ethylamino)propan-2-ol HCl likely reduces receptor affinity .

- Stereochemistry: The (2R)-configuration may influence enantioselective receptor interactions. For example, β-blockers like propranolol show stereospecific β-antagonism, suggesting the (2R)-form could have distinct pharmacokinetics .

Pharmacological Efficacy

- Adrenolytic Activity: (R,S)-9 and carvedilol exhibit dual α1/β1-adrenolytic effects, whereas simpler structures like the target compound may lack β-blocking efficacy due to missing aromatic moieties .

- Therapeutic Applications: Ritodrine’s β2-selectivity contrasts with the target compound’s hypothetical α/β-adrenoceptor modulation, highlighting structural drivers of receptor subtype specificity .

Physicochemical Properties

Preparation Methods

General Synthetic Strategy

The synthesis of (2R)-1-(ethylamino)propan-2-ol hydrochloride typically involves:

- Starting from a suitable hydroxy ketone precursor.

- Formation of an amino ketone intermediate via reaction with an amine.

- Subsequent reduction or hydrogenation steps.

- Isolation of the hydrochloride salt form to stabilize the product.

The key challenge is to maintain the stereochemical integrity at the chiral centers, especially the (2R) configuration, while achieving high purity and yield.

Preparation via Amination of Hydroxy Ketone

A common approach involves the reaction of a hydroxy ketone with an ethylamine source to form the corresponding amino ketone intermediate, followed by reduction and salt formation.

| Step | Reagents & Conditions | Details |

|---|---|---|

| Hydroxy ketone dissolution | Solvent: C1-4 aliphatic alcohols, acetate esters (ethyl acetate, isopropyl acetate), halogenated hydrocarbons (chloroform, methylene chloride), hydrocarbons (toluene, benzene), or ethers (diisopropyl ether) | Solvent choice affects solubility and reaction rate |

| Amination | Ethylamine or substituted amine, anhydrous magnesium sulfate or other drying agents | Stirred at ambient temperature for several hours (e.g., 4 hours) |

| Acidification | Aqueous hydrochloric acid | Converts amine to hydrochloride salt |

| Reflux with Dean-Stark apparatus | To remove water formed during reaction | Ensures completion of imine formation and drives reaction forward |

| Cooling and filtration | Isolation of amino ketone hydrochloride salt | Solid product obtained |

This method is adapted from analogous syntheses of optically pure beta-amino alcohols, where the amine reacts with hydroxy ketone in toluene or similar solvents, with drying agents to remove water and drive the equilibrium toward product formation.

Reduction to Beta-Amino Alcohol

The amino ketone hydrochloride intermediate is then subjected to catalytic hydrogenation to reduce the ketone group to an alcohol, preserving the stereochemistry.

| Parameter | Details |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) or nickel-aluminum catalyst mixture |

| Solvent | Suitable organic solvent such as toluene, benzene, or ethers |

| Temperature | 0°C to boiling point of solvent; often room temperature or slightly elevated |

| Pressure | Hydrogen gas under atmospheric or elevated pressure |

| Time | Several hours until complete reduction |

This step converts the amino ketone hydrochloride to the target this compound with high optical purity.

Alternative Oxime Route

An alternative synthetic route involves:

- Conversion of the hydroxy ketone to its oxime by reaction with hydroxylamine hydrochloride in the presence of a base.

- Isolation of the oxime intermediate by solvent extraction.

- Catalytic reduction of the oxime to the amino alcohol.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Oxime formation | Hydroxylamine hydrochloride + base (e.g., sodium acetate or sodium hydroxide) in aqueous-organic biphasic system | Temperature controlled between -5°C and 30°C |

| Solvent | Di-n-butyl ether, toluene, or other ethers and hydrocarbons | Organic phase contains hydroxy ketone and oxime |

| Extraction and drying | Separation of organic phase, drying over anhydrous sodium sulfate | Purifies oxime intermediate |

| Reduction | Nickel-aluminum catalyst mixture under hydrogen | Converts oxime to amino alcohol |

| Product isolation | Removal of catalyst, extraction with organic solvent, evaporation | Yields crude amino alcohol |

This process is noted for its cost-effectiveness and industrial feasibility, avoiding complex chiral auxiliaries or resolving agents while maintaining optical purity.

Purification and Optical Resolution

The crude amino alcohol obtained often contains minor diastereomeric impurities. Purification involves:

- Treatment with organic acids (acetic acid, propionic acid, benzoic acid, etc.) in aqueous or alcoholic media.

- Crystallization or extraction to separate the desired (2R) isomer from the threo isomer.

- Conversion to hydrochloride salt by treatment with aqueous hydrochloric acid.

Solvent systems for purification:

- Water or lower aliphatic alcohols (methanol, ethanol, isopropanol, n-butanol).

- Mixtures of water and alcohols or alcohols with different chain lengths.

This step ensures high enantiomeric excess and purity of the final hydrochloride salt.

Summary Table of Preparation Parameters

| Step | Reagents/Materials | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Amination | Hydroxy ketone + ethylamine | Toluene, ethyl acetate, ethers | Ambient (~25°C) | 4 h | Use drying agents (MgSO4) to remove water |

| Acidification | Aqueous HCl | - | Ambient | - | Forms hydrochloride salt |

| Reflux | Dean-Stark apparatus | Toluene or similar | Reflux (ca. 110°C) | Until water removed | Drives reaction completion |

| Reduction | Pd/C or Ni-Al catalyst + H2 | Toluene, benzene, ethers | 0-60°C | Several hours | Hydrogenation to amino alcohol |

| Oxime formation (alt.) | Hydroxylamine HCl + base | Di-n-butyl ether, toluene | -5 to 30°C | 1-2 h | Biphasic aqueous-organic system |

| Oxime reduction (alt.) | Ni-Al catalyst + H2 | Same as above | Ambient to 60°C | Several hours | Produces amino alcohol |

| Purification | Organic acid treatment | Water/alcohol mixtures | 0-80°C | Variable | Optical resolution and crystallization |

Research Findings and Industrial Relevance

- The use of simple solvents and mild conditions makes the process scalable and economically attractive.

- Avoidance of chiral auxiliaries or complex resolving agents reduces cost and environmental impact.

- The methods yield optically pure this compound suitable for pharmaceutical applications.

- Control of reaction temperature and solvent choice critically affects stereoselectivity and yield.

- Hydrogenation catalysts such as Pd/C or nickel-aluminum mixtures are effective for reducing oxime or ketone intermediates without racemization.

Q & A

Q. What synthetic routes are recommended for producing (2R)-1-(ethylamino)propan-2-ol hydrochloride with high enantiomeric purity?

Methodological Answer: The synthesis typically involves stereoselective reduction of a ketone precursor followed by amination. For example:

Chiral Reduction : Use (R)-CBS (Corey-Bakshi-Shibata) catalyst to reduce 1-(ethylamino)propan-2-one, ensuring retention of the (R)-configuration .

Salt Formation : React the resulting (2R)-1-(ethylamino)propan-2-ol with HCl gas in anhydrous ethanol to form the hydrochloride salt.

Purification : Recrystallize using a methanol-diethyl ether system to achieve >99% enantiomeric excess (ee), verified by chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm stereochemistry using - and -NMR, focusing on splitting patterns (e.g., coupling constants for vicinal protons) .

- HPLC-MS : Quantify purity (≥98%) using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) and monitor for impurities like (2S)-enantiomers or unreacted intermediates .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; hydrochloride salts typically degrade at 180–220°C .

Intermediate Research Questions

Q. How can researchers resolve discrepancies in impurity profiles between synthetic batches?

Methodological Answer:

- Impurity Identification : Use LC-HRMS to detect trace impurities (e.g., ethylamine residues or oxidation byproducts like hydroxylamines). Reference standards for common impurities (e.g., MM0460.28 in ) can aid identification .

- Root-Cause Analysis : Compare reaction conditions (e.g., pH, temperature) across batches. For example, acidic conditions may promote racemization, increasing (2S)-enantiomer content .

Q. What strategies ensure chiral integrity during long-term storage of the hydrochloride salt?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor ee via chiral HPLC.

- Packaging : Store in amber glass vials under nitrogen to prevent hydrolysis or photodegradation. Data from similar compounds (e.g., ) suggest refrigeration (2–8°C) minimizes racemization .

Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life using LC-MS/MS. Hydrochloride salts often exhibit higher solubility but faster clearance than free bases, potentially explaining reduced in vivo efficacy .

- Metabolite Screening : Identify metabolites (e.g., N-deethylated products) using hepatocyte assays. Competitive inhibition by metabolites may alter receptor binding kinetics .

Q. What mechanistic hypotheses explain the compound’s β-adrenergic receptor binding selectivity?

Methodological Answer:

- Molecular Docking : Use Schrödinger Maestro to model interactions between the (2R)-enantiomer and receptor subdomains. The ethylamino group may form hydrogen bonds with Ser in the β-adrenoceptor, while the hydroxyl group stabilizes Tyr .

- Functional Assays : Compare cAMP production in HEK293 cells expressing β- vs. β-receptors. Antagonism potency (IC) differences >10-fold suggest subtype specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.